amine CAS No. 937667-44-2](/img/structure/B3308344.png)

[(5-Methylthiophen-2-yl)methyl](propan-2-yl)amine

Vue d'ensemble

Description

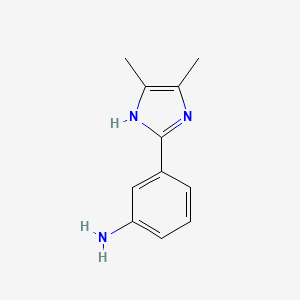

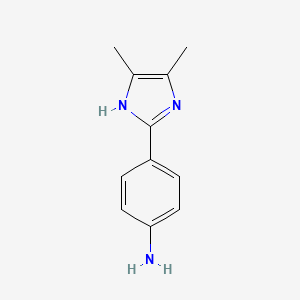

“(5-Methylthiophen-2-yl)methylamine” is also known as 5-Methylmethiopropamine (5-MMPA, mephedrene). It is a stimulant drug which is a ring-substituted derivative of methiopropamine . It is not a substituted cathinone derivative like mephedrone, as it lacks a ketone group at the β position of the aliphatic side chain, but instead more closely resembles substituted amphetamines .

Molecular Structure Analysis

The molecular formula of this compound is C9H15NS . The structure more closely resembles substituted amphetamines . The ChemSpider ID for this compound is 3518703 .Physical And Chemical Properties Analysis

The compound has a molar mass of 169.29 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 198.8±25.0 °C at 760 mmHg, and a flash point of 74.0±23.2 °C . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Responsive DNA-Binding Polymers

A study introduced a water-soluble cationic polythiophene derivative, demonstrating its ability to bind DNA and form polyplexes, hinting at its potential as a theranostic gene delivery vehicle. This research underscores the applicability of thiophene derivatives in gene therapy and diagnostic applications (Carreon et al., 2014).

Multicomponent Synthesis of Pyrimidine Derivatives

Another research effort described the synthesis of new substituted pyrimidine derivatives via one-pot three-component reactions. This approach, using multicomponent reactions (MCRs), facilitates the creation of organic molecules with potential biological activities, showcasing the chemical versatility and potential pharmaceutical applications of thiophene derivatives (Tugcu & Turhan, 2018).

Herbicidal Activity

A derivative was synthesized and evaluated for its herbicidal activity, demonstrating potent efficacy against annual weeds and showing promise for agricultural applications. This research highlights the potential of thiophene derivatives in developing environmentally friendly herbicides (Hwang et al., 2005).

Conjugated Organic Ligands for Halide Perovskites

A selenophene-containing conjugated organic ligand was synthesized for use in Sn(II)-based two-dimensional perovskites, indicating applications in optoelectronic devices due to the ability to fine-tune band offsets for enhanced performance and stability (Wei et al., 2021).

Antileishmanial Activity

Research into 5-(nitroheteroaryl)-1,3,4-thiadiazols revealed compounds with significant antileishmanial activity, emphasizing the role of thiophene derivatives in developing treatments for parasitic diseases (Tahghighi et al., 2013).

Propriétés

IUPAC Name |

N-[(5-methylthiophen-2-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-7(2)10-6-9-5-4-8(3)11-9/h4-5,7,10H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEGGAKJDUJEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3308282.png)

![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)

![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)

![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)

![C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine](/img/structure/B3308316.png)

amine](/img/structure/B3308354.png)